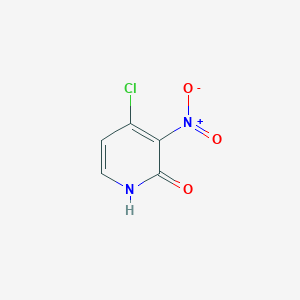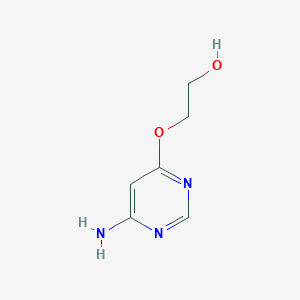
Diethyl(2-sulfanylethyl)azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(2-sulfanylethyl)azanium;chloride, also known as DSEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. DSEA is a zwitterionic compound that contains a positively charged nitrogen atom and a negatively charged sulfur atom. It is a white crystalline powder that is soluble in water and other polar solvents. In
作用机制
The mechanism of action of Diethyl(2-sulfanylethyl)azanium;chloride is not fully understood, but it is believed to involve the interaction of the positively charged nitrogen and negatively charged sulfur with various biological molecules. In proteins, the thiol group of cysteine can react with the nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride to form a thioether bond, which can alter the structure and function of the protein. In cell membranes, the nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride can interact with negatively charged phospholipids, allowing it to penetrate the membrane and enter the cell.
生化和生理效应
Diethyl(2-sulfanylethyl)azanium;chloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Diethyl(2-sulfanylethyl)azanium;chloride can modify cysteine residues in proteins, scavenge free radicals and reactive oxygen species, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Diethyl(2-sulfanylethyl)azanium;chloride can reduce oxidative stress and inflammation in animal models of arthritis and asthma. Diethyl(2-sulfanylethyl)azanium;chloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Diethyl(2-sulfanylethyl)azanium;chloride has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It can be used to modify cysteine residues in proteins, deliver drugs to cells, and study the structure and function of proteins. However, Diethyl(2-sulfanylethyl)azanium;chloride also has some limitations. It can react with other thiol-containing molecules, which can limit its specificity. It can also be toxic at high concentrations, which can limit its use in vivo.
未来方向
There are several future directions for research on Diethyl(2-sulfanylethyl)azanium;chloride. One area of interest is the development of new drug delivery systems using Diethyl(2-sulfanylethyl)azanium;chloride. This could involve the synthesis of new Diethyl(2-sulfanylethyl)azanium;chloride derivatives with improved properties, such as increased specificity and reduced toxicity. Another area of interest is the study of the mechanism of action of Diethyl(2-sulfanylethyl)azanium;chloride in more detail. This could involve the use of advanced techniques such as X-ray crystallography and NMR spectroscopy to study the interaction of Diethyl(2-sulfanylethyl)azanium;chloride with biological molecules. Finally, the potential therapeutic applications of Diethyl(2-sulfanylethyl)azanium;chloride in various diseases should be explored further, including neurodegenerative diseases, cancer, and chronic inflammatory diseases.
Conclusion
In conclusion, Diethyl(2-sulfanylethyl)azanium;chloride is a promising compound with potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. Its ability to modify cysteine residues in proteins, deliver drugs to cells, and scavenge free radicals and reactive oxygen species make it a valuable tool for studying biological systems. Further research is needed to fully understand the mechanism of action of Diethyl(2-sulfanylethyl)azanium;chloride and to explore its potential therapeutic applications.
合成方法
The synthesis of Diethyl(2-sulfanylethyl)azanium;chloride involves the reaction of 2-chloroethyl sulfide with diethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure Diethyl(2-sulfanylethyl)azanium;chloride. The yield of Diethyl(2-sulfanylethyl)azanium;chloride is typically around 70%.
科学研究应用
Diethyl(2-sulfanylethyl)azanium;chloride has been extensively studied for its potential applications in various scientific fields. In biochemistry, Diethyl(2-sulfanylethyl)azanium;chloride has been used as a reagent for the modification of cysteine residues in proteins. The thiol group of cysteine can react with the positively charged nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride to form a stable thioether bond, which can be used to introduce new functional groups into proteins. This method has been used to study the structure and function of proteins, as well as to design new protein-based drugs.
In pharmacology, Diethyl(2-sulfanylethyl)azanium;chloride has been investigated for its potential as a drug delivery system. The positively charged nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride can interact with negatively charged cell membranes, allowing it to penetrate cells and deliver drugs to specific targets. This method has been used to deliver anticancer drugs to cancer cells, as well as to deliver drugs to the central nervous system.
In medicine, Diethyl(2-sulfanylethyl)azanium;chloride has been studied for its potential as an antioxidant and anti-inflammatory agent. The sulfur atom of Diethyl(2-sulfanylethyl)azanium;chloride can scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells. Diethyl(2-sulfanylethyl)azanium;chloride has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic diseases such as arthritis and asthma.
属性
CAS 编号 |
185463-71-2 |
|---|---|
产品名称 |
Diethyl(2-sulfanylethyl)azanium;chloride |
分子式 |
C6H16ClNS |
分子量 |
169.72 g/mol |
IUPAC 名称 |
diethyl(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C6H15NS.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H |
InChI 键 |
QAXLTZBBDSDRPW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCS.[Cl-] |
规范 SMILES |
CC[NH+](CC)CCS.[Cl-] |
其他 CAS 编号 |
1942-52-5 |
Pictograms |
Irritant |
同义词 |
2-DIETHYLAMINO ETHANETHIOL HCL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





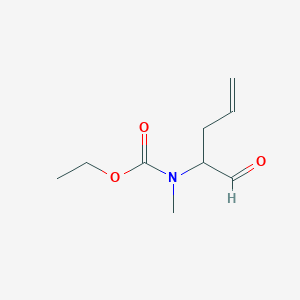
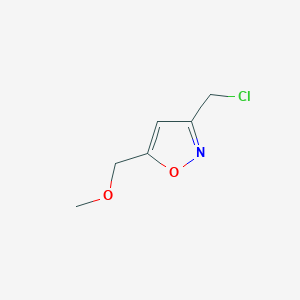
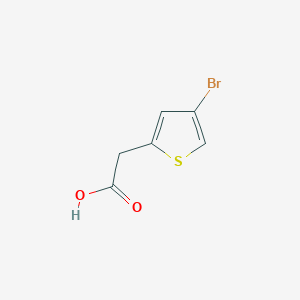
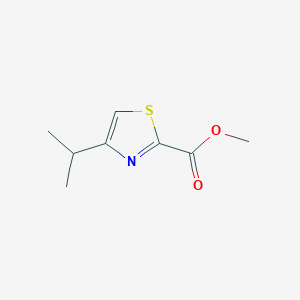
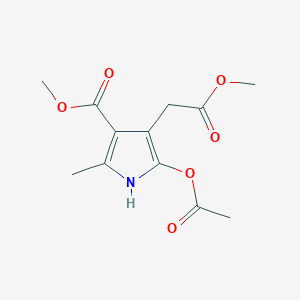
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
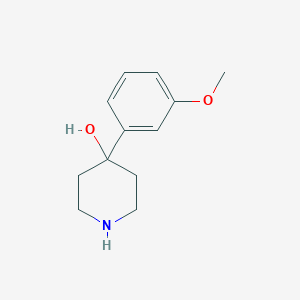
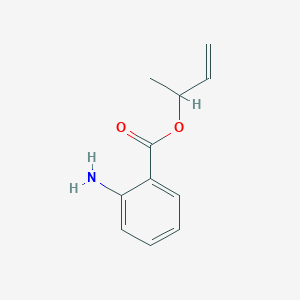
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)
